molecular formula C21H23FN2O B10865281 5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one

5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one

Cat. No.: B10865281
M. Wt: 338.4 g/mol
InChI Key: LOZDDJJUOKBJQE-UHFFFAOYSA-N
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Description

5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorobenzyl group, and a cyclohexenone ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexenone ring: This can be achieved through the aldol condensation of appropriate precursors.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions using 4-fluorobenzyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.

    Substitution: The dimethylamino and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce cyclohexane derivatives.

Scientific Research Applications

5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as a biochemical probe for investigating cellular processes.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Dimethylamino)phenyl]-3-[(4-chlorobenzyl)amino]cyclohex-2-en-1-one
  • 5-[4-(Dimethylamino)phenyl]-3-[(4-bromobenzyl)amino]cyclohex-2-en-1-one
  • 5-[4-(Dimethylamino)phenyl]-3-[(4-methylbenzyl)amino]cyclohex-2-en-1-one

Uniqueness

What sets 5-[4-(Dimethylamino)phenyl]-3-[(4-fluorobenzyl)amino]cyclohex-2-en-1-one apart from similar compounds is the presence of the fluorobenzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23FN2O

Molecular Weight

338.4 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]-3-[(4-fluorophenyl)methylamino]cyclohex-2-en-1-one

InChI

InChI=1S/C21H23FN2O/c1-24(2)20-9-5-16(6-10-20)17-11-19(13-21(25)12-17)23-14-15-3-7-18(22)8-4-15/h3-10,13,17,23H,11-12,14H2,1-2H3

InChI Key

LOZDDJJUOKBJQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=CC(=O)C2)NCC3=CC=C(C=C3)F

Origin of Product

United States

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